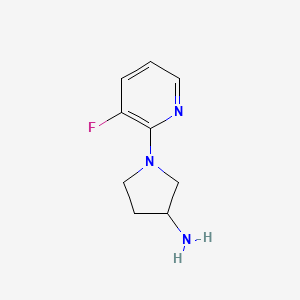
2-(2-Bromo-4-fluorophenyl)ethanol
Overview
Description
“2-(2-Bromo-4-fluorophenyl)ethanol” is a chemical compound that is used in the synthesis of various pharmaceuticals . It is an intermediate in the synthetic preparation of competitive inhibitors of aromatase .
Synthesis Analysis
The synthesis of “2-(2-Bromo-4-fluorophenyl)ethanol” involves several steps. One method involves the use of secondary alcohols, ammonium bromide, and Oxone . The process involves the transformation of synthetic chemicals with high chemo-, regio-, and enantioselectivities .Molecular Structure Analysis
The molecular structure of “2-(2-Bromo-4-fluorophenyl)ethanol” can be found in various databases . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving “2-(2-Bromo-4-fluorophenyl)ethanol” are complex and involve various stages. For instance, it can be oxidized to ethanal (acetaldehyde) or ethanoic acid (acetic acid) or carbon dioxide by using suitable oxidizing agents .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Bromo-4-fluorophenyl)ethanol” include its molecular weight, density, melting point, boiling point, and more . For instance, it has a predicted boiling point of 271.0±25.0 °C and a predicted density of 1.562±0.06 g/cm3 .Scientific Research Applications
Enantioselective Synthesis : This compound has been used as a chiral intermediate in the enantioselective synthesis of pharmaceuticals. Patel et al. (2004) reported the preparation of (S)-1-(2'-bromo-4'-fluoro phenyl)ethanol through enantioselective microbial reduction, highlighting its potential in producing enantiomerically pure compounds (Patel et al., 2004).
Electrochemical Conversion : Ikeda (1990) demonstrated a convenient electrochemical method for converting 4-haloacetophenone into the corresponding 1-(4-halophenyl)ethanols, including 2-(2-Bromo-4-fluorophenyl)ethanol (Ikeda, 1990).
Chemical Intermediates in Synthesis : This compound serves as an intermediate in the synthesis of pharmaceuticals, such as CCR5 antagonists for HIV infection prevention and γ-secretase modulators for Alzheimer's disease treatment. A study outlined the bioreduction of 1-(4-fluorophenyl)ethanone to (S)-(–)-1-(4-fluorophenyl)ethanol, emphasizing its role in medicinal chemistry (ChemChemTech, 2022).
Crystallography and Material Science : The compound has been utilized in crystallography studies. Percino et al. (2008) investigated the X-ray crystal structures of related fluorophenyl ethanol compounds, contributing to the understanding of molecular structures in material science (Percino et al., 2008).
Radiopharmaceutical Intermediates : 2-(2-Bromo-4-fluorophenyl)ethanol and its derivatives have been explored as intermediates in radiopharmaceuticals. Banks and Hwang (1994) researched the production of fluoroarylketones, including compounds related to 2-(2-Bromo-4-fluorophenyl)ethanol, for use in radiopharmaceuticals (Banks & Hwang, 1994).
Analytical Chemistry and Spectroscopy : Studies in analytical chemistry and spectroscopy have used this compound to understand molecular behavior. For instance, Panja et al. (2005) analyzed the conformations and laser-induced fluorescence spectroscopy of jet-cooled 2-(p-fluorophenyl)ethanol, providing insights into the physical chemistry of related molecules (Panja et al., 2005).
Safety and Hazards
properties
IUPAC Name |
2-(2-bromo-4-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,5,11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHIUBUCWYRMQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-fluorophenyl)ethanol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

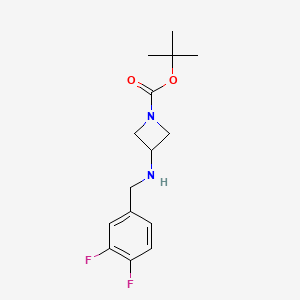

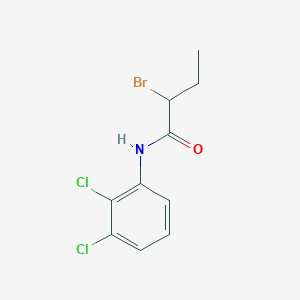
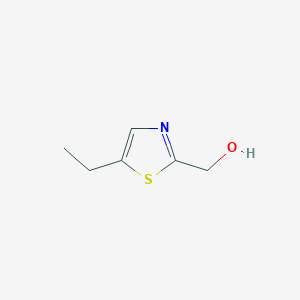

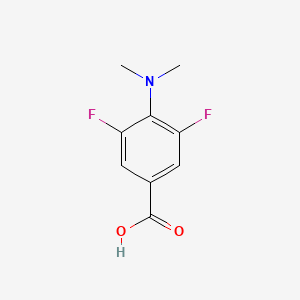

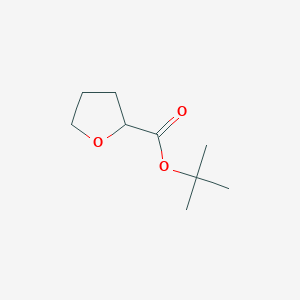




![1-[(3-Fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1445175.png)
